molecular formula C10H14N2O2 B13242324 3-Cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylicacid

3-Cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylicacid

Cat. No.: B13242324
M. Wt: 194.23 g/mol
InChI Key: IKEJIZWQQQXNDT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a cyclopropyl substituent at position 3 and an isopropyl group at position 1 of the pyrazole ring. This structural configuration imparts unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research. Pyrazole derivatives are widely studied for their biological activity, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-cyclopropyl-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-9(10(13)14)5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

IKEJIZWQQQXNDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Steric Effects :

  • The isopropyl group in the target compound provides greater steric hindrance at position 1 compared to methyl (e.g., 912451-06-0) or 2-fluorobenzyl (1239774-32-3) substituents . This may reduce enzymatic degradation but could also limit binding pocket accessibility.
  • Cyclopentyl (1392516-19-6) and cyclobutyl (957500-07-1) analogues exhibit higher lipophilicity than cyclopropyl derivatives due to increased carbon chain length .

Iodine in 1354706-69-6 adds polarizability and molecular weight, which may influence solubility and pharmacokinetics .

Synthetic Accessibility :

  • Synthesis of the target compound likely involves cyclopropanation and alkylation steps, whereas iodine-containing analogues (e.g., 1354706-69-6) require halogenation under controlled conditions .

Functional Comparisons

  • Acidity : The carboxylic acid group’s pKa is modulated by substituents. Fluorinated derivatives (e.g., 1239774-32-3) may exhibit lower pKa values due to inductive effects .
  • Metabolic Stability : Bulkier substituents (e.g., cyclopropyl, isopropyl) may reduce cytochrome P450-mediated oxidation compared to methyl or hydrogen analogues .

Biological Activity

3-Cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (CAS Number: 1368407-99-1) is a member of the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group, a propan-2-yl group, and a carboxylic acid moiety. The molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of 194.23 g/mol. Its unique structure contributes to its biological activities.

PropertyValue
CAS Number 1368407-99-1
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Purity ≥95%

Synthesis Methods

The synthesis of 3-cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved via the reaction of hydrazine derivatives with β-diketones.
  • Introduction of Substituents : The cyclopropyl group is introduced through cyclopropanation reactions, while the propan-2-yl group is added via alkylation.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives similar to 3-cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted that certain pyrazole derivatives exhibited activity against E. coli and S. aureus, suggesting that modifications to the pyrazole structure can enhance antibacterial efficacy .

Case Studies

  • Anti-inflammatory Effectiveness : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 at concentrations as low as 10 µM, showing up to 85% inhibition compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : In vitro studies demonstrated that specific derivatives showed significant inhibition against pathogenic bacteria, indicating their potential as novel antimicrobial agents .

The mechanism by which 3-cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors due to its unique substituents, leading to altered signaling pathways.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing binding affinity to biological targets .

Comparison with Related Compounds

When compared to structurally similar compounds such as 3-cyclopropyl-1-(propan-2-YL)-1H-pyrazole-4-carboxylic acid, the 5-position substitution in this compound may confer distinct biological properties, particularly in terms of receptor binding and enzyme interaction.

Compound NameBiological Activity
3-Cyclopropyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acidAnti-inflammatory, antimicrobial
3-Cyclopropyl-1-(propan-2-YL)-1H-pyrazole-4-carboxylic acidVaries; less studied

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